Ceftizoxime sodium

Catalog No.
S523131
CAS No.
68401-82-1
M.F
C13H12N5NaO5S2
M. Wt
405.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ceftizoxime sodium

CAS Number

68401-82-1

Product Name

Ceftizoxime sodium

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C13H12N5NaO5S2

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11+;/m1./s1

InChI Key

ADLFUPFRVXCDMO-VYHCPXKMSA-M

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

Cefizox, Ceftizoxime, Ceftizoxime Monosodium Salt, Ceftizoxime Sodium, FK 749, FK-749, FK749, FR 13749, FR-13749, FR13749, Monosodium Salt, Ceftizoxime, Salt, Ceftizoxime Monosodium, SK and F 88373 2, SK and F 88373-2, SK and F 883732, SKF 88373, SKF-88373, SKF88373, Sodium, Ceftizoxime

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]

Description

The exact mass of the compound Ceftizoxime sodium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - beta-Lactams - Cephalosporins - Cephacetrile - Cefotaxime. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Ceftizoxime sodium is a semisynthetic antibiotic belonging to the cephalosporin class. It is characterized by its broad-spectrum activity against various gram-positive and gram-negative bacteria, making it effective in treating a range of infections. The chemical formula for ceftizoxime sodium is C13H12N5NaO5S2\text{C}_{13}\text{H}_{12}\text{N}_{5}\text{NaO}_{5}\text{S}_{2}, and it has a molecular weight of approximately 405.38 g/mol . The compound is particularly notable for its resistance to many beta-lactamases, enzymes that some bacteria produce to counteract the effects of beta-lactam antibiotics .

Ceftizoxime sodium acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) that are responsible for cross-linking peptidoglycan strands, a major component of the bacterial cell wall []. This binding prevents the formation of a strong and rigid cell wall, leading to cell lysis (bursting) and death of the bacteria [].

  • Antimicrobial Activity Studies: Researchers use Ceftizoxime sodium to test its effectiveness against various bacterial strains. This can help determine its potential use in treating specific infections and identify bacteria susceptible to this antibiotic [].
  • Mechanism of Action Studies: Scientists may use Ceftizoxime sodium to study how cephalosporin antibiotics work at a cellular level. This can involve investigating how the drug inhibits bacterial cell wall synthesis [].
  • Development of Resistance: Research may involve exposing bacteria to Ceftizoxime sodium to understand how they develop resistance to this antibiotic. This information is crucial for developing strategies to combat antibiotic resistance [].
  • Biofilm Studies: Biofilms are communities of bacteria that can be difficult to treat with antibiotics. Researchers may use Ceftizoxime sodium to assess its efficacy against bacteria in biofilms [].
Typical of beta-lactam antibiotics, primarily involving the disruption of bacterial cell wall synthesis. The mechanism of action involves binding to penicillin-binding proteins (PBPs), which are crucial for the final stages of peptidoglycan cross-linking in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death .

In terms of synthesis, ceftizoxime sodium can be produced through several steps involving the hydrolysis and oxidation of cephalosporin C, followed by a series of condensation reactions with specific reagents to form the active antibiotic compound .

Ceftizoxime sodium exhibits significant biological activity against a wide spectrum of bacteria. It is effective against both aerobic and anaerobic organisms, including strains such as Escherichia coli, Klebsiella pneumoniae, and Haemophilus influenzae . The drug is particularly useful in treating infections of the lower respiratory tract, urinary tract infections, and skin and soft tissue infections . Its safety profile is favorable, with few side effects reported, making it suitable for use in various patient populations, including the elderly and those with hematologic disorders .

The synthesis of ceftizoxime sodium generally involves the following key steps:

  • Starting Material: Cephalosporin C serves as the primary raw material.
  • Hydrolysis: An acetoxyl group at the third position is hydrolyzed.
  • Oxidation: The hydrolyzed compound is oxidized into an aldehyde using organic iodine.
  • Decarbonylation: A reduction step occurs in the presence of hydrogen, utilizing triphenylphosphine as a co-catalyst.
  • Formation of Ceftizoxime Acid: The resulting compound undergoes enzyme hydrolysis followed by acid hydrolysis to yield 7-amino-3-norcephalosporanic acid, which reacts with an active ester under organic amine catalysis.
  • Salt Formation: Finally, an exchange reaction with a salt-forming agent produces ceftizoxime sodium .

This method emphasizes efficiency and cost-effectiveness while maintaining high product quality.

Ceftizoxime sodium is primarily used in clinical settings for treating various bacterial infections due to its broad-spectrum activity. Specific applications include:

  • Lower Respiratory Tract Infections: Effective against pathogens responsible for pneumonia and bronchitis.
  • Urinary Tract Infections: Treatment for complicated urinary infections caused by resistant strains.
  • Skin and Soft Tissue Infections: Useful in managing infections related to surgical wounds or skin lesions.
  • Bone and Joint Infections: Employed in cases where traditional antibiotics may fail due to resistance .

Ceftizoxime sodium may interact with other medications, potentially increasing the risk of nephrotoxicity when combined with certain drugs like aminophenazone . Additionally, studies indicate that its pharmacokinetics can be influenced by factors such as renal function and concurrent medications that affect renal clearance.

Ceftizoxime sodium shares similarities with other cephalosporins but has unique properties that set it apart. Here are some comparable compounds:

Compound NameSpectrum of ActivityUnique Features
CeftriaxoneBroad-spectrumLonger half-life; often used for meningitis
CeftazidimeBroad-spectrumEffective against Pseudomonas aeruginosa
CefepimeBroad-spectrumEnhanced activity against gram-negative bacteria
CephalexinNarrower spectrumPrimarily effective against gram-positive bacteria

Ceftizoxime sodium's unique resistance to a broad spectrum of beta-lactamases distinguishes it from these compounds, allowing it to maintain efficacy against resistant strains that may compromise other antibiotics .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

405.01775513 g/mol

Monoisotopic Mass

405.01775513 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

26337D5X88

Related CAS

68401-81-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Ceftizoxime Sodium is the sodium salt form of ceftizoxime and a semi-synthetic, broad-spectrum, beta-lactamase resistant, third-generation cephalosporin antibiotic with bactericidal activity. Ceftizoxime sodium inhibits bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. Lack of cross-linking results in a reduction of cell wall stability and leads to cell lysis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Pictograms

Irritant

Irritant

Other CAS

68401-82-1

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Türkeş C, Söyüt H, Beydemir Ş. Human serum paraoxonase-1 (hPON1): in vitro
2: Bharathi Ch, Prasad ChS, Bharathi DV, Shankar R, Rao VJ, Dandala R, Naidu A.
3: Nahata MC, Edmonds JJ, Morosco RS. Stability of metronidazole and ceftizoxime
4: Rivers TE, Webster AA. Stability of ceftizoxime sodium, ceftriaxone sodium,
5: Ceftizoxime sodium (Cefizox). Med Lett Drugs Ther. 1983 Dec 9;25(650):109-10.
6: Honda F, Ono T, Itoh N, Mori J, Ohtsuka M, Kamitani T. General pharmacology of
7: Swenson E, Gooch WM 3rd, Higbee MD. Visual compatibility of ceftizoxime sodium
8: Watanabe K, Kin R, Murakami M, Kondo M. Influence of human serum on
9: Carlson GH, Matzke GR. Particle formation of ceftizoxime sodium injections. Am
10: Tomimasu K, Hayashi K, Tsuji Y. [Clinical investigation of ceftizoxime sodium
11: Sato T, Ueda K, Kuroiwa T. [Clinical investigation of ceftizoxime sodium
12: Bosso JA, Townsend RJ. Stability of clindamycin phosphate and ceftizoxime
13: Fukuhara K, Fujii T, Kado Y, Watanabe N. [Reproduction studies on ceftizoxime
14: Fukuhara K, Emi Y, Iwanami K, Furukawa T, Fujii T, Itoh N, Katsuki S,

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